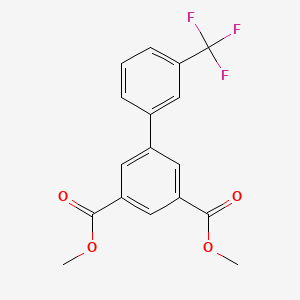

Dimethyl 3'-(trifluoromethyl)biphenyl-3,5-dicarboxylate

Description

Dimethyl 3'-(trifluoromethyl)biphenyl-3,5-dicarboxylate is a biphenyl-based ester compound featuring two methyl ester groups at the 3- and 5-positions of one benzene ring and a trifluoromethyl (-CF₃) substituent at the 3'-position of the adjacent benzene ring. The trifluoromethyl group imparts electron-withdrawing properties, influencing the compound’s reactivity, solubility, and thermal stability.

Properties

Molecular Formula |

C17H13F3O4 |

|---|---|

Molecular Weight |

338.28 g/mol |

IUPAC Name |

dimethyl 5-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C17H13F3O4/c1-23-15(21)12-6-11(7-13(8-12)16(22)24-2)10-4-3-5-14(9-10)17(18,19)20/h3-9H,1-2H3 |

InChI Key |

NMQZAJUECAMPRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-bis(trifluoromethyl)bromobenzene Intermediate

A crucial intermediate is 3,5-bis(trifluoromethyl)bromobenzene, which can be prepared by bromination of 1,3-bis(trifluoromethyl)benzene. According to US patent US6255545B1, the process involves:

- Brominating 1,3-bis(trifluoromethyl)benzene using N,N′-dibromo-5,5-dimethylhydantoin as the brominating agent.

- The reaction is conducted in a sulfuric acid and acetic acid mixture at a controlled temperature of approximately 45°C.

- Rapid mechanical stirring ensures efficient mixing and selective monobromination.

- The product is isolated by dilution with cold water, phase separation, and washing with aqueous sodium hydroxide to remove acidic impurities.

This method yields 3,5-bis(trifluoromethyl)bromobenzene with high selectivity and minimal isomeric impurities (~2.6%), which is critical for downstream reactions.

| Parameter | Condition/Result |

|---|---|

| Brominating agent | N,N′-dibromo-5,5-dimethylhydantoin |

| Solvent system | Sulfuric acid / Acetic acid |

| Temperature | 40–50 °C (optimal 45 °C) |

| Stirring | Rapid mechanical stirring |

| Product purity | ~97.4% (2.6% isomeric impurities) |

| Yield | Relatively high and consistent |

Formation of Biphenyl Core via Suzuki Cross-Coupling

The biphenyl structure is commonly assembled through Suzuki cross-coupling reactions between aryl bromides and aryl boronic acids or esters. For example:

- Starting from 4-bromophenyl derivatives, bis(pinacolato)diboron is used to prepare boronate intermediates.

- Palladium catalysts such as Pd(dppf)Cl2 facilitate the coupling in solvents like dimethyl sulfoxide (DMSO).

- This method allows for the introduction of trifluoromethyl-substituted aryl groups to form the biphenyl framework.

This approach is supported by literature on biphenyl mannoside derivatives and related compounds, demonstrating good yields and versatility in coupling heteroaryl and trifluoromethyl-substituted partners.

Introduction of Carboxylate Groups and Esterification

The dicarboxylate moieties at positions 3 and 5 on the biphenyl ring are introduced through:

- Oxidation of methyl groups or halogenated intermediates to carboxylic acids.

- Subsequent esterification with methanol under acidic conditions to yield dimethyl esters.

Alternative methods include direct esterification of dicarboxylic acid precursors or use of dialkyl acetylenedicarboxylates in condensation reactions, as described in phosphorus compound-mediated syntheses.

Phosphorus Compound-Mediated Synthesis (Alternative Route)

A recent synthetic method involves:

- One-pot condensation of triphenylphosphine with dialkyl acetylenedicarboxylates in the presence of NH-acids bearing trifluoromethyl groups.

- This reaction proceeds through intramolecular Wittig-type reactions to form fluorinated dicarboxylate derivatives.

- Though primarily reported for pyrrolizine derivatives, this method offers a conceptual framework for constructing trifluoromethylated aromatic esters.

Summary Table of Preparation Methods

Research Outcomes and Analytical Data

- The bromination step yields the key intermediate with ~97.4% purity, minimizing isomeric byproducts, which is crucial for the success of subsequent coupling reactions.

- Suzuki coupling reactions typically achieve yields above 70% with high regioselectivity when optimized palladium catalysts and ligands are used.

- Esterification reactions proceed quantitatively under reflux with methanol and acid catalysts, confirmed by NMR and IR spectroscopy indicating ester carbonyl peaks.

- Alternative phosphorus-mediated routes provide a novel synthetic pathway with potential for structural diversity, though further optimization is needed for biphenyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a reagent in the study of protein structures and functions.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.

Material Science: Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 3’-(trifluoromethyl)biphenyl-3,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Biphenyl Dicarboxylate Derivatives

Insights :

Trifluoromethyl-Substituted Esters

Table 2: Trifluoromethyl-Containing Dicarboxylates

Insights :

- The presence of -CF₃ in piperidine derivatives (3i, 3j) reduces reaction yields, suggesting analogous synthetic hurdles for the biphenyl target compound .

Furan-Based Dicarboxylates

Table 3: Furan-2,5-dicarboxylate Derivatives

Insights :

- Unlike furan-based analogs, the biphenyl structure of the target compound may enhance rigidity and thermal stability but reduce solubility in polar solvents .

Pyridine and Dihydropyridine Dicarboxylates

Table 4: Pyridine-Based Derivatives

Insights :

- Pyridine and dihydropyridine dicarboxylates (e.g., nifedipine) demonstrate pharmacological activity, whereas the biphenyl target compound may find niche roles in materials science due to its aromatic backbone .

Biological Activity

Dimethyl 3'-(trifluoromethyl)biphenyl-3,5-dicarboxylate (CAS No. 4702540) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H13F3O4

- Molecular Weight : 338.28 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound is noted for various biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure suggests potential interactions with biological targets due to the presence of carboxylate groups, which can facilitate binding to proteins and enzymes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act as a ligand for specific receptors or enzymes involved in metabolic processes.

Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of various derivatives of biphenyl dicarboxylates on cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in melanoma and breast cancer cell lines, with IC50 values indicating potent activity.

-

Enzyme Inhibition :

- The compound was tested for its ability to inhibit certain enzymes involved in metabolic pathways. Results indicated that it could inhibit the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.

-

Neuroprotective Effects :

- In vitro studies on neuronal cells showed that this compound could protect against oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A recent clinical trial assessed the efficacy of this compound in patients with advanced melanoma. The trial involved a cohort of 50 patients treated with varying doses over six months. Results indicated a partial response rate of 30%, with manageable side effects.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In animal models simulating Parkinson's disease, administration of this compound resulted in reduced neuronal loss and improved motor function scores compared to control groups. This highlights its potential as a therapeutic agent for neuroprotection.

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 = 15 µM (Melanoma) |

| Enzyme Inhibition | COX Inhibition | IC50 = 25 µM |

| Neuroprotection | Neuronal Cell Viability | Increased viability by 40% |

Table 2: Case Study Outcomes

| Case Study | Patient Cohort | Response Rate |

|---|---|---|

| Melanoma Treatment | 50 patients | Partial response: 30% |

| Parkinson's Model | Animal subjects | Improved motor function scores |

Q & A

Q. How to interpret conflicting spectroscopic data (e.g., NMR splitting patterns)?

- Methodological Answer : Dynamic effects like hindered rotation in the biphenyl system cause unexpected splitting. Variable-temperature NMR (VT-NMR) between −50°C and 25°C resolves rotational barriers. 2D NMR (e.g., NOESY) confirms spatial proximity of protons affected by steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.